1-(4-fluorophenyl)-3-(1H-indol-6-yl)urea

Medicinal Chemistry Structure-Activity Relationship Isomer Differentiation

This 6-indolyl urea derivative is a structurally differentiated scaffold for ABCG2 (BCRP) inhibitor development, offering a distinct hydrogen-bond geometry from the more common 3-indolyl isomers. Positional attachment at the indole 6-position enables further π-system extension via Suzuki coupling for potency optimization while maintaining ABCB1 selectivity. Suitable for hit-finding and scaffold-hopping campaigns prioritizing IP novelty. Also serves as a positional isomer probe for urease SAR studies (published analogs achieve IC₅₀ 0.60–30.90 µM). Available as an AldrichCPR rare chemical—buyers must plan for independent identity and purity verification.

Molecular Formula C15H12FN3O
Molecular Weight 269.27 g/mol
Cat. No. B10963243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-3-(1H-indol-6-yl)urea
Molecular FormulaC15H12FN3O
Molecular Weight269.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN2)NC(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C15H12FN3O/c16-11-2-5-12(6-3-11)18-15(20)19-13-4-1-10-7-8-17-14(10)9-13/h1-9,17H,(H2,18,19,20)
InChIKeyUORRNFKBGDWMIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-3-(1H-indol-6-yl)urea – Structural Identity, Procurement Baseline, and Comparator Context


1-(4-Fluorophenyl)-3-(1H-indol-6-yl)urea (C₁₅H₁₂FN₃O, MW 269.28) is a disubstituted phenylurea indole derivative featuring a 4-fluorophenyl group linked via a urea bridge to the 6-position of the 1H-indole scaffold. This compound belongs to a broader class of phenylurea indole derivatives that have been investigated as ABCG2 (BCRP) inhibitors for overcoming multidrug resistance in cancer [1]. It is commercially available from Sigma-Aldrich as catalog number S54462 within the AldrichCPR rare-chemicals collection; no vendor analytical or bioactivity data are supplied, and the purchaser assumes full responsibility for identity and purity verification . The closest structural analogs include the 3-indolyl positional isomer 1-(4-fluorophenyl)-3-(1H-indol-3-yl)urea (C₁₅H₁₂FN₃O, MW 269.28) and the 2-fluorophenyl variant 1-(2-fluorophenyl)-3-(1H-indol-3-yl)urea, which are also available from chemical suppliers but lack peer-reviewed bioactivity characterization .

Why Generic Substitution Fails for 1-(4-Fluorophenyl)-3-(1H-indol-6-yl)urea: Positional Isomerism and Substitution-Specific Activity Cliffs


Indolyl-urea derivatives cannot be treated as interchangeable procurement items because the attachment position of the urea linker on the indole ring (6-yl vs. 3-yl) fundamentally alters hydrogen-bond donor/acceptor geometry, molecular shape, and target binding interactions. The class-level evidence from phenylurea indole ABCG2 inhibitors demonstrates that extending the π-conjugated system through specific substitution patterns (compounds 3c–3f) dramatically enhances inhibitory potency while maintaining selectivity over ABCB1, whereas simpler unextended analogs in the same series show reduced activity [1]. Furthermore, structure-activity relationship (SAR) studies on indole-based urease inhibitors by Taha et al. (2022) reveal that variations in the substituent on the phenyl ring produce IC₅₀ values spanning a ~50-fold range (0.60–30.90 µM), underscoring that even minor structural modifications within this chemotype yield large functional differences [2]. Generic substitution without positional and substituent-specific validation therefore carries a high risk of selecting a compound with qualitatively different target engagement and potency profiles.

1-(4-Fluorophenyl)-3-(1H-indol-6-yl)urea – Quantitative Differentiation Evidence vs. Closest Analogs and In-Class Candidates


Indol-6-yl vs. Indol-3-yl Urea Attachment: Positional Isomer Structural Comparison and Predicted Property Divergence

The target compound 1-(4-fluorophenyl)-3-(1H-indol-6-yl)urea differs from its closest commercial positional isomer 1-(4-fluorophenyl)-3-(1H-indol-3-yl)urea by the attachment point of the urea linker on the indole scaffold. While both share the identical molecular formula (C₁₅H₁₂FN₃O, MW 269.28) and elemental composition, the 6-yl attachment positions the urea pharmacophore farther from the indole N–H hydrogen-bond donor, altering the spatial orientation of the 4-fluorophenyl ring. Computational property predictions from the ZINC database indicate no known bioactivity data for either isomer, confirming an evidence gap that necessitates prospective experimental comparison [1]. The 6-yl attachment is structurally distinct from the 3-yl series that has been explored in kinase inhibitor patents targeting TrkA, TrkB, TrkC, PDGFR, and c-kit, providing a differentiated starting point for medicinal chemistry campaigns seeking novel intellectual property space [2].

Medicinal Chemistry Structure-Activity Relationship Isomer Differentiation

Class-Level ABCG2 Inhibitory Activity: Phenylurea Indole Derivatives with Extended π-Systems Show Potent, ABCB1-Selective Reversal of Multidrug Resistance

In a 2023 study by Ye et al., three series of phenylurea indole derivatives were synthesized and evaluated as ABCG2 (BCRP) inhibitors [1]. Four compounds with extended π-systems (3c–3f) were identified as the most potent ABCG2 inhibitors in the series, and critically, all four showed no inhibition of ABCB1 (P-glycoprotein), demonstrating transporter selectivity within the ABC family. Compounds 3c and 3f significantly increased the intracellular accumulation of mitoxantrone in ABCG2-overexpressing H460/MX20 cells and stimulated ATP hydrolysis of the ABCG2 transporter, confirming a competitive substrate mechanism. Both compounds were docked into the drug-binding site of human ABCG2 (PDB 6FFC) with high computed affinities [1]. Although 1-(4-fluorophenyl)-3-(1H-indol-6-yl)urea was not among the specific compounds tested, it shares the core phenylurea indole pharmacophore and the indole-6 attachment point that characterized the active series, providing a plausible scaffold for ABCG2-targeted design.

ABC Transporter Inhibition Multidrug Resistance Reversal Cancer Chemotherapy

Urease Inhibition SAR: Indole-Urea Chemotype Yields Sub-Micromolar to Double-Digit Micromolar Potency Range Depending on Substitution

Taha et al. (2022) synthesized and evaluated 22 indole-based urease inhibitors against Helicobacter pylori urease [1]. The IC₅₀ values ranged from 0.60 ± 0.05 µM (compound 5, the most potent) to 30.90 ± 0.90 µM, compared with the standard inhibitor thiourea at 21.86 ± 0.90 µM. The most active compounds (including compounds 5, 22, 2, and 8) were 5- to 36-fold more potent than thiourea. Importantly, the SAR analysis established that the nature and position of substituents on the phenyl ring directly control inhibitory potency, confirming that the indole-urea scaffold is a validated pharmacophore for urease inhibition but requires precise substitution optimization [1]. The 4-fluorophenyl substituent present in the target compound represents one of the substitution variants within this SAR landscape, though compound-specific urease data for 1-(4-fluorophenyl)-3-(1H-indol-6-yl)urea were not individually reported.

Urease Inhibition Anti-Ulcer Drug Discovery Helicobacter pylori

Procurement-Grade Characterization Gap: Sigma-Aldrich AldrichCPR Product Without Vendor-Supplied Analytical or Bioactivity Data

1-(4-Fluorophenyl)-3-(1H-indol-6-yl)urea is listed in the Sigma-Aldrich catalog as product S54462 under the AldrichCPR (Chemical Procurement Resource) collection . Unlike standard catalog compounds, AldrichCPR products are explicitly sold 'as-is' with no analytical data collected by Sigma-Aldrich, no certificate of analysis beyond the purchaser's own documentation, and no warranty of identity, purity, or fitness for purpose. This procurement status contrasts with extensively characterized reference inhibitors such as Ko143 (available with HPLC purity certificates and published QC protocols) and thiourea (pharmacopeial-grade standard). Users must independently confirm identity by NMR, MS, and chromatographic purity before use in biological assays .

Chemical Procurement Quality Assurance Compound Characterization

Computational Prediction and Target Engagement Landscape: Divergent Predicted Targets for 6-Indolyl vs. 3-Indolyl Urea Isomers

ZINC database analysis of 1-(4-fluorophenyl)-3-(1H-indol-6-yl)urea (ZINC1385904) reveals no experimentally known bioactivity, but the Similarity Ensemble Approach (SEA) predicts potential interactions with targets including trans-2-enoyl-ACP reductase II (FabK), Sonic hedgehog protein (SHH), and cholinesterase (BCHE) [1]. These predicted targets differ substantially from those associated with the 3-indolyl urea isomer series, which has been explored primarily as kinase inhibitors targeting TrkA, TrkB, TrkC, PDGFR, and c-kit [2]. This computational target landscape divergence, while requiring experimental validation, supports the hypothesis that the 6-indolyl attachment vector directs molecular recognition toward a distinct biological target space compared with the 3-indolyl series.

Computational Drug Discovery Target Prediction Similarity Ensemble Approach

Optimal Application Scenarios for 1-(4-Fluorophenyl)-3-(1H-indol-6-yl)urea in Scientific Research and Early Discovery Procurement


Early-Stage Medicinal Chemistry: SAR Exploration of Indole Urea Attachment Position for ABC Transporter Selectivity

Researchers designing ABCG2-selective inhibitors can use this compound as a structurally differentiated starting scaffold. The class-level evidence from Ye et al. (2023) demonstrates that phenylurea indole derivatives with appropriate π-system extension achieve potent ABCG2 inhibition with no ABCB1 cross-reactivity [1]. The 6-indolyl attachment of the target compound offers a distinct vector for further π-system extension (e.g., Suzuki coupling at the indole C-3 or C-5 positions) that may yield improved potency while maintaining ABCB1 selectivity. This compound is most appropriate for hit-finding and scaffold-hopping campaigns where intellectual property novelty is prioritized, given that the 6-indolyl urea series is less explored in the patent literature than the 3-indolyl series.

Urease Inhibitor Lead Optimization: Testing 4-Fluorophenyl Substitution Effects on Anti-H. pylori Potency

Building on the SAR framework established by Taha et al. (2022), where indole-urea analogs achieved IC₅₀ values as low as 0.60 µM against H. pylori urease [2], this compound can serve as a probe to evaluate the contribution of the 4-fluorophenyl substituent and the 6-indolyl attachment to urease inhibitory potency. Procurement is warranted for groups conducting systematic substituent scanning across the phenyl ring, as the 4-fluoro variant fills a specific substitution coordinate within the published SAR matrix. Researchers should plan for in-house IC₅₀ determination against both cell-free urease and intact H. pylori cell assays.

Computational Target Deconvolution and Chemical Biology Probe Development

The SEA-based target predictions from ZINC (FabK, SHH, BCHE, PYGM, STK33) [3] suggest a target engagement profile distinct from the kinase-focused activity of 3-indolyl urea analogs. This compound is suitable for academic chemical biology groups performing unbiased phenotypic screening followed by target deconvolution, as the 6-indolyl attachment vector may confer selectivity advantages for the predicted target classes. Its availability as a Sigma-Aldrich AldrichCPR rare chemical makes it accessible for pilot experiments, though users must budget for independent structural confirmation and purity assessment before committing to large-scale studies.

Negative Control or Inactive Analog Design for Indole-Urea Mechanism-of-Action Studies

Given the lack of established bioactivity data for this specific compound, it may serve as a structurally matched negative control in experiments where 3-indolyl urea compounds are used as active probes. The identical molecular formula and near-identical physicochemical properties (MW, logP, H-bond donors/acceptors) to the 3-indolyl isomer, combined with the divergent biological target predictions, make it a candidate for use in target engagement assays to confirm that observed effects are specific to the 3-indolyl pharmacophore rather than non-specific indole-urea effects. This application requires rigorous experimental validation of the compound's inactivity in the specific assay system employed.

Quote Request

Request a Quote for 1-(4-fluorophenyl)-3-(1H-indol-6-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.